molecular formula C18H14N2O4S B2754254 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide CAS No. 1421484-04-9

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Cat. No. B2754254
CAS RN: 1421484-04-9
M. Wt: 354.38
InChI Key: JYTUEZIFQASGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiprotozoal Activities

Research has shown that derivatives of 5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide have been synthesized and tested for their antiprotozoal activities. One study detailed the synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, demonstrating significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with some compounds exhibiting better activity than known compounds such as furamidine (Patrick et al., 2007).

Heterocyclic Carboxamide Derivatives

Another aspect of scientific research explores the synthesis, characterization, and potential applications of heterocyclic carboxamide derivatives. Studies have produced compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol, examining their structures and potential tautomeric equilibria (Koparır et al., 2005).

Reactivity and Electrophilic Substitution

The reactivity of furan derivatives under electrophilic substitution conditions has been another area of interest. Research into the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and related compounds revealed insights into their potential electrophilic substitution reactions, highlighting the versatility of these compounds for further chemical transformations (Aleksandrov et al., 2017).

Antioxidant and Antimicrobial Activities

Further investigations have assessed the antioxidant and antimicrobial activities of novel chalcone derivatives incorporating furan and thiophene units. These studies demonstrate the potential of these compounds as antioxidant agents and explore their interactions with various enzymes, offering a foundation for the development of new therapeutics (Prabakaran et al., 2021).

Fungicidal Activity and Molecular Docking Studies

The structure-activity relationships of aromatic heterocyclic carboxamides, including furan and thiophene derivatives, have also been explored for their fungicidal activity. Molecular docking studies provide insights into their potential mechanisms of action, particularly against succinate dehydrogenase in fungal pathogens (Banba et al., 2013).

properties

IUPAC Name

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-18(15-9-17(24-19-15)16-4-1-6-23-16)20(10-13-5-7-22-12-13)11-14-3-2-8-25-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUEZIFQASGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.